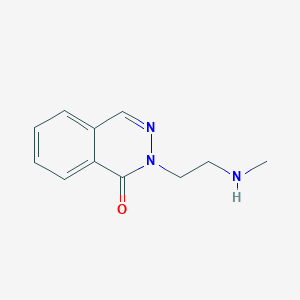

2-(2-(Methylamino)ethyl)phthalazin-1(2H)-one

Description

Properties

IUPAC Name |

2-[2-(methylamino)ethyl]phthalazin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-12-6-7-14-11(15)10-5-3-2-4-9(10)8-13-14/h2-5,8,12H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAPQGASETVZFBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCN1C(=O)C2=CC=CC=C2C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10601128 | |

| Record name | 2-[2-(Methylamino)ethyl]phthalazin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10601128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113582-15-3 | |

| Record name | 2-[2-(Methylamino)ethyl]phthalazin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10601128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Methylamino)ethyl)phthalazin-1(2H)-one typically involves the reaction of lactams with N-Boc-, N-acetyl-, or N,O-ditosyl derivatives of N-methylethanolamine. The reaction can be carried out in the presence of sodium methoxide or under Mitsunobu reaction conditions . The choice of reagents and conditions can influence the yield and purity of the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Methylamino)ethyl)phthalazin-1(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone oxides, while substitution reactions can produce a variety of alkylated or acylated derivatives .

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of phthalazin-1(2H)-one, including 2-(2-(Methylamino)ethyl)phthalazin-1(2H)-one, exhibit notable anticancer activity. The compound interacts with cellular pathways involved in tumor growth and proliferation, showing effectiveness against several cancer cell lines. Studies have demonstrated that modifications to the phthalazine structure can significantly influence its biological interactions and efficacy against cancer cells .

Case Studies:

- Inhibition of Cancer Cell Lines: In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, suggesting its utility in cancer therapy.

- Mechanism of Action: The compound may induce apoptosis in cancer cells through mechanisms such as inhibition of vascular endothelial growth factor receptor 2 (VEGFR2), which is crucial for tumor angiogenesis .

Pharmacological Applications

The phthalazine core is recognized as a privileged scaffold in drug development due to its diverse pharmacological activities. Compounds derived from this structure, including this compound, have been explored for their potential in treating various conditions:

- Antidiabetic Effects: Some studies suggest that phthalazine derivatives can exhibit antidiabetic properties by modulating metabolic pathways .

- Anti-inflammatory Activity: The compound has shown promise in reducing inflammation, which is beneficial in treating chronic inflammatory diseases .

Synthesis and Structural Modifications

The synthesis of this compound typically involves several chemical reactions that allow for the introduction of functional groups that enhance its biological activity. The unique methylaminoethyl side chain is particularly important as it contributes to the compound's enhanced efficacy compared to other derivatives lacking this substituent .

Mechanism of Action

The mechanism of action of 2-(2-(Methylamino)ethyl)phthalazin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of phthalazinones are highly dependent on substituents. Below is a comparative analysis of key derivatives:

Crystallographic and Spectroscopic Differences

Biological Activity

2-(2-(Methylamino)ethyl)phthalazin-1(2H)-one is a derivative of phthalazin-1(2H)-one, a compound known for its diverse biological activities. This article reviews the biological activity of this specific compound, highlighting its potential in anticancer therapy, antimicrobial properties, and other pharmacological effects based on recent studies.

Structure and Synthesis

The compound this compound can be synthesized through various methods involving the reaction of phthalazin-1(2H)-one with methylaminoethyl derivatives. The synthesis often employs techniques such as refluxing with appropriate reagents to yield high-purity products.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of phthalazine derivatives, including this compound. Research indicates that compounds containing the phthalazine core exhibit significant cytotoxicity against various cancer cell lines. For instance, certain derivatives showed IC50 values as low as 0.32 μM, indicating potent activity against cancer cells such as HCT-116 .

Mechanism of Action

The anticancer effects are often attributed to the induction of apoptosis in tumor cells. This is evidenced by increased expression of pro-apoptotic proteins (e.g., Bax) and decreased expression of anti-apoptotic proteins (e.g., Bcl-2), which enhances the Bax/Bcl-2 ratio, promoting cell death pathways .

Antimicrobial Activity

Phthalazine derivatives have also been reported to possess antimicrobial properties. In vitro studies reveal that these compounds can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis. For example, some derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 0.08 to 5.05 μM against multiple mycobacterial species .

Study 1: Cytotoxicity Evaluation

A study evaluated a series of phthalazine derivatives for their cytotoxic effects on human tumor cell lines. Among them, this compound exhibited promising results, with significant inhibition observed in cell proliferation assays compared to standard chemotherapeutic agents like cisplatin .

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| This compound | 0.64 | HCT-116 |

| Cisplatin | 2.93 | HCT-116 |

Study 2: Antimycobacterial Activity

In another investigation focusing on antitubercular activity, several phthalazine derivatives were tested against Mycobacterium tuberculosis. The results indicated that certain compounds not only inhibited bacterial growth but also reduced mycobacterial load in animal models, showcasing their potential as therapeutic agents against tuberculosis .

Pharmacological Potential

The pharmacological profile of this compound extends beyond anticancer and antimicrobial activities. Research suggests that phthalazine derivatives may also exhibit:

Q & A

Q. What are the common synthetic routes for 2-(2-(methylamino)ethyl)phthalazin-1(2H)-one and its derivatives?

- Methodological Answer: The synthesis of phthalazinone derivatives typically involves:

- Multicomponent reactions using palladium-catalyzed isocyanide insertion, starting from o-bromobenzoate precursors .

- Alkylation reactions , e.g., reacting phthalazin-1(2H)-one with ethyl chloroacetate in dry acetone under reflux, yielding intermediates like ethyl 2-(1-oxophthalazin-2(1H)-yl)acetate, followed by saponification and peptide coupling .

- Hydrazine fusion with 2-(4′-hydroxybenzoyl)benzoic acids, derived from Friedel–Crafts reactions between phenols and phthalic anhydride .

Key Considerations: Optimize reaction conditions (e.g., temperature, catalyst loading) to mitigate byproducts. Validate purity via HPLC or TLC.

Q. How is X-ray crystallography employed to determine the structure of phthalazinone derivatives?

- Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is critical for structural elucidation:

- Sample Preparation: Grow high-quality crystals via slow evaporation (e.g., ethanol/water mixtures) .

- Data Collection: Use Cu-Kα or Mo-Kα radiation. For example, the cocrystal of phthalazin-1(2H)-one with picric acid revealed intermolecular N–H⋯O hydrogen bonds stabilizing dimeric structures .

- Refinement: Software like SHELXL refines geometric parameters (bond lengths, angles) and thermal displacement factors. Hydrogen atoms are often modeled using riding coordinates .

Data Example: A typical crystal system for phthalazinone derivatives is monoclinic (e.g., P2₁/c space group) with Z = 4 .

Q. What spectroscopic techniques are essential for characterizing phthalazinone-based compounds?

- Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR identifies substitution patterns (e.g., methylaminoethyl groups at C2). Aromatic protons resonate at δ 7.5–8.5 ppm .

- IR Spectroscopy: Confirm lactam C=O stretches (~1680 cm⁻¹) and N–H bends (~3300 cm⁻¹) .

- Mass Spectrometry: High-resolution ESI-MS verifies molecular ions (e.g., [M+H]⁺ for C₁₁H₁₃N₃O: m/z 204.1131) .

Cross-Validation: Correlate spectral data with computational models (e.g., DFT) to resolve ambiguities.

Advanced Research Questions

Q. What strategies can address low yields in palladium-catalyzed coupling reactions for phthalazinone derivatives?

- Methodological Answer:

- Catalyst Optimization: Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) with ligands like XPhos to enhance coupling efficiency .

- Solvent Effects: Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates. Evidence shows DMF improves yields by 15–20% compared to THF .

- Microwave Assistance: Reduce reaction time (e.g., 30 mins vs. 24 hrs) while maintaining yields >80% .

Troubleshooting: Monitor reaction progress via LC-MS to identify side reactions (e.g., dehalogenation).

Q. How can fluorescence quenching mechanisms be systematically analyzed in phthalazinone-based chemosensors?

- Methodological Answer:

- Mechanistic Probes:

- Photoinduced Electron Transfer (PET): Compare fluorescence intensity before/after metal ion binding (e.g., Fe³⁺). A 90% quenching indicates PET dominance .

- Inner Filter Effect (IFE): Correct for absorbance overlap using reference solutions .

- Quantum Yield Calculations: Use integrated sphere methods. For example, 2-phenylphthalazin-1(2H)-one exhibits Φ = 0.42 in ethanol, dropping to 0.05 upon Fe³⁺ addition .

Validation: Perform time-resolved fluorescence to distinguish static vs. dynamic quenching.

Q. How do researchers resolve contradictions in reported biological activities of phthalazinone derivatives?

- Methodological Answer:

- Meta-Analysis: Compare IC₅₀ values across studies. For instance, dopamine-based phthalazinones show anti-onchocercal activity at 10–50 µM , while Schiff base derivatives require higher doses (100–200 µM) for antibacterial effects .

- Structural-Activity Relationships (SAR): Modify substituents (e.g., methylamino vs. benzyl groups) to isolate pharmacophores. Computational docking (e.g., AutoDock Vina) predicts binding affinities to targets like histamine receptors .

- In Vitro Validation: Use standardized assays (e.g., microdilution for antimicrobial activity) with positive controls (e.g., ciprofloxacin) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.